
Solasurine
Overview
Description
Solasurine is a steroidal alkaloid that can be isolated from the plant Solanum surattense . This compound is known for its potential therapeutic effects and is part of a group of phytochemicals that include saponins, alkaloids, phenols, and glycosides . This compound has been studied for its various pharmacological properties, including antimicrobial, anti-larvicidal, anthelmintic, antimalarial, antioxidant, antidiabetic, anti-asthmatic, and anti-cancerous activities .
Mechanism of Action
Target of Action
Solasurine, a steroidal alkaloid isolated from Solanum surrattence, primarily targets the C3-like protease, also known as the SARS-CoV-2 main protease . This protease plays a crucial role in the life cycle of the SARS-CoV-2 virus, making it a significant target for therapeutic intervention .
Mode of Action
This compound interacts with the C3-like protease at specific amino acids, namely Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298 . By binding to these sites, this compound can potentially inhibit the activity of the protease, thereby interfering with the replication of the virus .
Biochemical Pathways
Its interaction with the c3-like protease suggests that it may influence the viral replication pathway of sars-cov-2
Result of Action
Its interaction with the C3-like protease suggests that it may inhibit the replication of SARS-CoV-2, potentially leading to a decrease in viral load . .
Biochemical Analysis
Biochemical Properties
Solasurine interacts with the C3-like protease (SARS-CoV-2 main protease) amino acids Phe8, Pro9, Ile152, Tyr154, Pro293, Phe294, Val297, and Arg298 . This interaction suggests that this compound may have a role in biochemical reactions involving these proteins.
Cellular Effects
For instance, they can interact with certain proteins and enzymes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the C3-like protease (SARS-CoV-2 main protease) amino acids . This interaction could potentially lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: Solasurine can be extracted from Solanum surattense using various methods. One common method involves the use of solvents like ethanol or methanol to extract the compound from the plant material . The extract is then purified using techniques such as column chromatography.
Industrial Production Methods: In industrial settings, this compound is typically extracted from plant sources using large-scale solvent extraction methods. The plant material is first dried and ground into a fine powder. This powder is then subjected to solvent extraction, followed by purification processes like crystallization and chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Solasurine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may have enhanced biological activities .
Scientific Research Applications
Pharmacological Properties
Solasurine exhibits a range of pharmacological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties. Studies have shown that extracts from Solanum surattense exhibit efficacy against various pathogens, including bacteria and fungi .
- Anti-inflammatory Effects : this compound has been identified as having anti-inflammatory properties, which are crucial in treating conditions characterized by inflammation .
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth, showcasing potential as an anticancer agent .
- Diuretic Effects : Animal studies have demonstrated that this compound can induce diuresis, suggesting its use in managing conditions like dysuria .
Molecular Interactions and Mechanisms
This compound's therapeutic effects can be attributed to its interactions at the molecular level. Notably, it has been shown to bind effectively to the C3-like protease involved in viral replication processes:
- Binding Affinity : this compound exhibits a high binding energy of -9.1 kcal/mol when interacting with specific amino acids of the C3-like protease, indicating its potential as an inhibitor in viral infections .
- Mechanism of Action : The binding interactions suggest that this compound could disrupt viral replication mechanisms, warranting further investigation into its use against viral diseases.
Clinical Applications and Case Studies
Clinical trials and case studies provide insights into the practical applications of this compound:
- Asthma Management : Two clinical trials have validated the efficacy of Solanum surattense extracts containing this compound as an anti-asthmatic agent, showcasing its potential in respiratory therapies .
- Diuretic Use : In a study involving rats, various doses of S. surattense extracts led to significant increases in urine output and electrolyte excretion, supporting its application in treating urinary disorders .
Comparative Data Table
The following table summarizes key findings related to the pharmacological effects of this compound:
Comparison with Similar Compounds
Solamargine: Another steroidal alkaloid found in Solanum surattense with similar pharmacological properties.
Solasonine: A glycoalkaloid that shares structural similarities with solasurine and exhibits comparable biological activities.
Solanocarpine: A compound with similar therapeutic effects, often found alongside this compound in plant extracts.
Uniqueness: this compound is unique due to its specific interactions with molecular targets like the SARS-CoV-2 main protease, which highlights its potential in antiviral therapies . Its broad spectrum of pharmacological activities also sets it apart from other similar compounds .
Biological Activity
Solasurine, a compound derived from the Solanum genus, particularly Solanum surattense, exhibits a variety of biological activities that have been the focus of numerous studies. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.
Phytochemistry of this compound
This compound is part of a broader class of compounds known as solanaceous alkaloids. These alkaloids are recognized for their diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The chemical profile of S. surattense reveals the presence of various metabolites, with significant classes including:
- Terpenoids : 40.53%
- Phenol derivatives : 16.56%
- Lipids : 15.38%
A total of 338 metabolites have been isolated from this plant, with 51 identified as biologically active .
Antioxidant Activity
Research indicates that extracts from S. surattense demonstrate strong antioxidant properties. In vitro assays have shown that these extracts can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.
Antimicrobial Activity
This compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated that ethanolic extracts of S. surattense can inhibit the growth of bacteria and fungi, making it a potential candidate for developing natural antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been substantiated through both in vitro and in vivo studies. Extracts have shown the ability to reduce inflammation markers and cytokines, suggesting therapeutic potential in treating inflammatory diseases .
Anticancer Properties
This compound has garnered attention for its anticancer effects. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including pancreatic and prostate cancer cells. For instance:
- Alpha-solanine , a related compound, inhibited proliferation in human pancreatic carcinoma cell lines (PANC-1) and melanoma cells (A2058) by affecting key signaling pathways like NF-κB and PI3K/Akt .
Case Studies
-
Diuretic Activity Study :
A study on the aqueous methanolic extract of S. surattense revealed significant diuretic effects in rats, indicating a dose-dependent increase in urine output and osmolality compared to control groups .Treatment Urine Output (ml/100g) Saline (40 mL/kg) 0.74 ± 0.32 S. surattense 50 mg/kg 0.85 ± 0.15 S. surattense 100 mg/kg 1.26 ± 0.11 -
Anticancer Study :
In a study evaluating the effects of alpha-solanine on human cancer cell lines, it was found to significantly inhibit cell proliferation and promote apoptosis through various mechanisms including upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2S,3S,4R,5R,6R)-3,5-dihydroxy-2-methyl-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)49-36-33(45)34(29(41)20(3)48-36)47-17-27-30(42)31(43)32(44)35(46)50-27/h6,18-20,22-36,40-46H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31+,32-,33-,34-,35-,36+,37+,38+,39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEKLQMLYWFVFY-VAVRQHLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)C)O)OCC8C(C(C(C(O8)O)O)O)O)O)C)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)O)O)O)O)O)C)C)C)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H63NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27028-76-8 | |
Record name | Solasurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027028768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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